
2-Bromo-1,3-difluoro-4-iodobenzene
Overview
Description
2-Bromo-1,3-difluoro-4-iodobenzene (C₆H₂BrF₂I) is a polyhalogenated aromatic compound featuring bromine, iodine, and fluorine substituents at positions 2, 4, 1, and 3, respectively. Its molecular weight is 328.89 g/mol, and it is primarily utilized in organic synthesis as a building block for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to the presence of iodine (a superior leaving group) and bromine (for sequential functionalization). The compound’s discontinued commercial status (as noted by CymitQuimica ) highlights challenges in synthesis or stability, though its structural analogs remain relevant in pharmaceutical and materials research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-difluoro-4-iodobenzene can be achieved through several methods. One common approach involves the diazotization of 2-fluoro-4-iodoaniline, followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions typically involve the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then treated with copper(I) bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.
Scientific Research Applications
2-Bromo-1,3-difluoro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-4-iodobenzene depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms serving as leaving groups. In cross-coupling reactions, it participates as a coupling partner, forming new carbon-carbon bonds through the catalytic action of palladium complexes .
Comparison with Similar Compounds
Structural Isomers and Halogen Positioning
2-Bromo-1,3-difluoro-5-iodobenzene (CAS 155906-10-8)
- Structure : Differs in iodine position (5- vs. 4-).
- Properties : Similar molecular weight (328.89 g/mol) but distinct dipole moments due to substituent arrangement. The 5-iodo isomer may exhibit lower melting points compared to the 4-iodo derivative due to reduced symmetry .
- Applications : Preferred in reactions requiring meta-substitution patterns.
1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3)
- Structure : Contains one fewer fluorine atom (positions 4-F, 2-I, 1-Br).
- Properties: Lower molar mass (300.89 g/mol) and higher density (2.3 g/mL ) compared to the target compound.
- Reactivity : Less deactivated aromatic ring, favoring electrophilic substitution at the para-fluorine position.
Halogen Substitution Patterns
1,3-Dibromo-4-fluoro-2-iodobenzene (CAS 1806355-01-0)
- Structure : Two bromine atoms (positions 1 and 3), fluorine (4-), and iodine (2-).
- Properties : Higher molecular weight (386.80 g/mol) and increased steric hindrance.
4-Bromo-2,6-difluoroiodobenzene (CAS 160976-02-3)
- Structure : Bromine (4-), iodine (1-), and fluorine (2,6-).
- Properties : Symmetric difluoro substitution increases ring rigidity and thermal stability .
- Applications : Useful in catalysis or materials science where symmetry influences crystal packing.
Physicochemical and Reactivity Comparisons
Biological Activity
2-Bromo-1,3-difluoro-4-iodobenzene is an organic compound with the molecular formula CHBrFI. As a halogenated benzene derivative, it has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
The compound is characterized by the presence of bromine, fluorine, and iodine atoms on a benzene ring. Its structure can be represented by the following SMILES notation: FC1=CC=C(I)C(F)=C1Br
. The molecular weight is approximately 318.89 g/mol, and it has a purity of 95% in commercial preparations .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions can lead to modulation of enzyme activities or receptor functions, which are critical for therapeutic applications. The halogen atoms in the compound can participate in halogen bonding, enhancing its binding affinity to specific proteins .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antifungal Activity : Compounds containing CFX moieties (where X is a halogen) have shown potential antifungal properties. This suggests that this compound might also exhibit similar effects .
- Inhibition of Enzymatic Activity : Research indicates that halogenated compounds can act as inhibitors for various enzymes, including those involved in cancer pathways. For instance, studies on related compounds have demonstrated their ability to inhibit g-secretase, which is implicated in Alzheimer's disease .
Case Studies
Several case studies illustrate the biological implications of this compound:
- Fluoroalkylation Reactions : A study demonstrated the fluoroalkylation of iodobenzene using 2-bromo derivatives under copper-mediated conditions. This reaction pathway opens avenues for synthesizing biologically active compounds .
- Cancer Research Applications : Inhibitors targeting specific pathways in cancer have been developed using halogenated benzene derivatives like this compound. These compounds may interact with proteins such as Mdm2 and Mdm4, which are known to regulate the p53 tumor suppressor .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | CHBrFI | Potential antifungal and anticancer activities |
4-Bromo-3,5-difluoroiodobenzene | CHBrFI | Anticancer properties; similar halogen interactions |
5-Bromo-1,3-difluoro-2-iodobenzene | CHBrFI | Inhibitory effects on enzyme activity |
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 2-Bromo-1,3-difluoro-4-iodobenzene?
- Methodological Answer : The synthesis typically involves sequential halogenation or directed functionalization. For example:
- Directed ortho-Metalation : Use a directing group (e.g., boronates) to introduce halogens regioselectively. A bromine or iodine electrophile can be added after fluorination .
- Coupling Reactions : Suzuki-Miyaura coupling may be employed if boronic acid intermediates (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) are accessible .
- Purification : Distillation (b.p. ~175–180°C for analogous compounds) and recrystallization are critical to achieve >95% purity, as noted in halogenated benzene derivatives .
Q. How can the purity of this compound be validated experimentally?
- Methodological Answer :
- Gas Chromatography (GC) : Used to confirm >95.0% purity, as reported for structurally similar bromo-fluoro-iodoarenes .
- HPLC with Halogen-Specific Detectors : Detects trace impurities like residual solvents or dehalogenated byproducts.
- Elemental Analysis : Validates stoichiometry of Br, F, and I atoms .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Handle in a fume hood due to potential iodine vapor release .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Questions
Q. How can steric and electronic effects influence substitution reactions in this compound?
- Methodological Answer :
- Steric Hindrance : The bulky iodine substituent at position 4 directs electrophiles to less hindered positions (e.g., para to fluorine).
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring meta substitution in catalytic cross-coupling reactions. Computational modeling (DFT) can predict reactive sites .
- Case Study : In Suzuki couplings, the bromine atom is typically more reactive than iodine under Pd catalysis, enabling selective functionalization .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELXL address them?
- Methodological Answer :
- Twinned Crystals : Common in halogen-rich compounds. Use SHELXL’s
TWIN
andBASF
commands to refine twin laws and scale factors . - Disorder Modeling : Halogen atoms may exhibit positional disorder. Restraints (e.g.,
ISOR
) improve thermal parameter accuracy. - High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to resolve overlapping electron densities from Br, I, and F .
Q. How can conflicting NMR data (e.g., signal overlap) be resolved for this compound?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC or HMBC to correlate - couplings and assign signals unambiguously.
- Deuterated Solvents : CDCl₃ or DMSO-d₆ minimizes solvent interference in spectra.
- Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening caused by steric strain .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Inert Atmosphere : Store under argon in amber vials to prevent photolytic cleavage of C-I bonds .
- Low-Temperature Storage : Keep at –20°C to slow hydrolysis or oxidative degradation.
- Stability Monitoring : Regular GC-MS checks every 6 months detect degradation products like 2-bromo-1,3-difluorobenzene .
Q. Data Analysis & Advanced Applications
Q. How can computational methods validate contradictory reaction outcomes (e.g., unexpected regioselectivity)?
- Methodological Answer :
- DFT Calculations : Optimize transition states to compare activation energies for competing pathways (e.g., iodine vs bromine substitution).
- NBO Analysis : Quantify electronic effects of fluorine substituents on charge distribution .
- Machine Learning : Train models on halogenated benzene reactivity datasets to predict regioselectivity .
Q. What role does this compound play in designing multi-step syntheses of bioactive molecules?
- Methodological Answer :
- Building Block : Serves as a precursor for trifunctionalized arenes in pharmaceuticals (e.g., kinase inhibitors).
- Case Study : Coupling with boronic acids generates biaryl motifs, while iodine allows further functionalization via Ullmann or Sonogashira reactions .
Q. How to optimize reaction conditions for low-yielding transformations involving this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically. For Pd-catalyzed reactions, DMF or THF often outperform toluene .
- Microwave Assistance : Reduces reaction time and improves yields in Buchwald-Hartwig aminations.
- Additives : Use silver salts (Ag₂O) to stabilize iodide intermediates and prevent catalyst poisoning .
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWGVTORNOVLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596882 | |
Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-06-5 | |
Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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